Pomalidomide, (R)- is the R-enantiomer of Pomalidomide, a potent immunomodulatory agent. [] It is classified as an immunomodulatory imide drug (IMiD) and is structurally similar to thalidomide and lenalidomide. [] While Pomalidomide is clinically developed and administered as a racemic mixture, research into the individual enantiomers, including Pomalidomide, (R)-, is crucial for understanding their distinct pharmacological and pharmacokinetic properties. [] This is particularly relevant as enantiomers can exhibit differences in their biological activity, metabolism, and toxicity.
(R)-pomalidomide is a synthetic compound known for its immunomodulatory and anti-tumor properties. It is a derivative of thalidomide and is primarily used in the treatment of multiple myeloma, particularly in patients who have shown resistance to other therapies such as lenalidomide and bortezomib. The compound functions by modulating the immune system, enhancing the activity of T cells and natural killer cells, and inhibiting tumor growth.
Pomalidomide was developed by Celgene Corporation and received approval from the U.S. Food and Drug Administration in 2013 for use in treating relapsed or refractory multiple myeloma. It is marketed under the brand name Pomalyst.
(R)-pomalidomide belongs to a class of drugs known as immunomodulatory drugs (IMiDs). These compounds are characterized by their ability to alter immune responses and have been utilized in various hematological malignancies.
The synthesis of (R)-pomalidomide involves several methods, with a focus on improving yield and reducing byproducts. Traditional methods often yield low amounts of the desired product due to side reactions. Recent advancements have introduced more efficient synthetic routes.
(R)-pomalidomide has a complex molecular structure characterized by its unique arrangement of atoms that contributes to its biological activity.
The molecular structure can be represented with specific functional groups that contribute to its pharmacological properties:
(R)-pomalidomide participates in various chemical reactions that are integral to its synthesis and modification.
The mechanism by which (R)-pomalidomide exerts its effects is multifaceted.
Understanding the physical and chemical properties of (R)-pomalidomide is crucial for its application in pharmaceuticals.
(R)-pomalidomide has significant applications in scientific research and clinical settings.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: